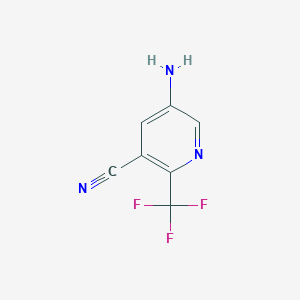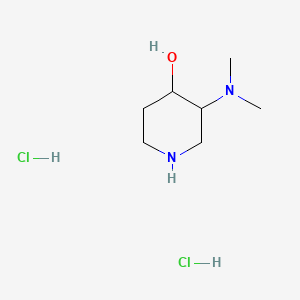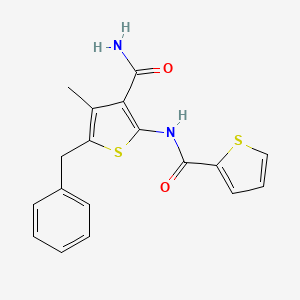
5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile: is a chemical compound with the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol It is a pyridine derivative, characterized by the presence of an amino group at the 5-position, a trifluoromethyl group at the 2-position, and a carbonitrile group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile typically involves the reaction of 5-trifluoromethylpyridine with ammonia. The process can be summarized as follows :
Starting Material: 5-Trifluoromethylpyridine.
Reaction with Ammonia: The starting material is reacted with ammonia to produce the target compound.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques and equipment to optimize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical intermediates .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be used in the design and development of new drugs targeting specific diseases .
Industry: In industrial applications, this compound is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . The amino group can form hydrogen bonds with target molecules, contributing to the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
- 3-Amino-5-(trifluoromethyl)pyridine-2-carbonitrile
- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
- 2-Amino-5-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the specific positioning of its functional groups. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H4F3N3 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
5-amino-2-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4(2-11)1-5(12)3-13-6/h1,3H,12H2 |
Clé InChI |
DJVNDYRZYBEEFK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C#N)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12449932.png)

![4-[4-(Azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12449941.png)
![2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid](/img/structure/B12449948.png)
![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine](/img/structure/B12449958.png)
![4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B12449964.png)
![Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B12449966.png)
![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)
![2-[(2-bromophenyl)carbonyl]-N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B12449989.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)
![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)
![5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)

